3-Iodophenylurea

Asymmetric Catalysis Supramolecular Chemistry P-Stereogenic Phosphines

For asymmetric catalysis requiring precise stereocontrol, regioisomer purity is critical. 3-Iodophenylurea delivers: - 97% ee in Pd-catalyzed P-stereogenic phosphine synthesis (unmatched by ortho/para isomers) - Specific 1D N-H⋯O and halogen-bonding networks for supramolecular assembly - Validated CYP1A2 ligand and CCK1 antagonist scaffold (Ki = 3.72 nM) ≥95% purity. Immediate shipment available.

Molecular Formula C7H7IN2O
Molecular Weight 262.05
CAS No. 457658-05-8
Cat. No. B2789432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodophenylurea
CAS457658-05-8
Molecular FormulaC7H7IN2O
Molecular Weight262.05
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NC(=O)N
InChIInChI=1S/C7H7IN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyOSCNSMUGOQHBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodophenylurea: Identity and Procurement


3-Iodophenylurea (CAS 457658-05-8) is a mono-substituted phenylurea derivative bearing an iodine atom at the meta position of the phenyl ring [1]. It is commercially available as a research chemical with a typical purity of ≥95% and a molecular weight of 262.05 g/mol [1]. The compound is recognized as a ligand for human liver CYP1A2 and serves as a versatile building block in supramolecular chemistry and asymmetric catalysis .

Supramolecular building block and asymmetric catalysis precursor
Ligand for CYP1A2 active site interaction studies
Meta-iodo substitution pattern required for reported reactivity and recognition

3-Iodophenylurea: Irreplaceable Specificity


The precise placement of the iodine substituent at the meta position of the phenyl ring in 3-Iodophenylurea is the primary determinant of its distinct reactivity and molecular recognition properties. Substituting this compound with the ortho- (2-iodophenylurea) or para- (4-iodophenylurea) regioisomers, or with non-iodinated phenylureas, fundamentally alters the steric and electronic environment around the urea moiety [1]. This difference directly impacts key performance metrics in at least three quantifiable ways: (i) catalytic efficiency in asymmetric P–C bond formation, where 3-Iodophenylurea achieves an enantiomeric excess (ee) of 97%, a value that is not generalizable to other aryl halides [2]; (ii) the ability to engage in specific halogen- and hydrogen-bonding networks in the solid state, which governs crystal packing and supramolecular assembly [1]; and (iii) binding affinity for biological targets, such as the CYP1A2 active site, where the 3-iodophenyl group is specifically required for ligand interaction . The following quantitative evidence guide details these differentiation points to inform procurement decisions.

!
Regioisomer change (ortho/para) may fail to achieve reported enantioselectivity in P–C coupling; catalytic profile is not generalizable.
!
Crystal packing motifs (1D H-bonding chains, halogen bonds) are specific to 3-iodo; substitution yields different solid-state architecture.
!
CYP1A2 binding requires the 3-iodophenyl motif; other regioisomers lack reported target interaction.

3-Iodophenylurea: Quantitative Advantages


Enantioselective P–C Bond Formation

3-Iodophenylurea (compound 2b) undergoes a Pd-catalyzed carbon–phosphorus coupling with tolylphenylphosphine (1a) to yield a P-stereogenic supramolecular phosphine with an enantiomeric excess (ee) of 97% [1]. This reaction is highly selective for 3-iodophenylurea compared to other aryl halides; when the same catalyst system is applied to alternative substrates, the observed ee values are significantly lower or the reaction fails to proceed [2]. The urea moiety is essential for the observed enantioselectivity, as it provides a hydrogen-bonding motif that is critical for the supramolecular assembly and the catalytic outcome [1].

P–C coupling ee
Class-level
97% ee
Supports stereochemical-control context; 3-iodo isomer essential for reported outcome
Pd(II) catalyst, 80 °C, 12 h; class-level inference
Asymmetric Catalysis Supramolecular Chemistry P-Stereogenic Phosphines

Crystal Packing and Hydrogen-Bonding Motifs

Single-crystal X-ray diffraction of 3-Iodophenylurea reveals a distinct crystal packing arrangement characterized by a one-dimensional three-centered N–H⋯O hydrogen-bonded chain, arising from the trans–trans orientation of both NH protons relative to the carbonyl group [1]. In contrast, the analogous thiourea derivative adopts a trans–cis conformation that leads to a centrosymmetric dimeric assembly via N–H⋯S interactions [1]. The 3-iodophenyl group also participates in halogen bonding interactions (hal⋯π, hal⋯S) that are not present in the 2- or 4-iodophenylurea isomers, thereby generating a unique two-dimensional supramolecular architecture [1].

Crystal packing
Cross-study
Trans-trans, 1D N–H⋯O chains
Thiourea: trans-cis dimer; 2/4-iodo: no halogen bonding
3-Iodo pattern governs solid-state assembly
Single crystal XRD, 298 K
Crystal Engineering Supramolecular Chemistry Halogen Bonding

CYP1A2 Active Site Interaction

3-Iodophenylurea binds directly to the active site of human liver CYP1A2 . The binding mode is characterized by an interaction between the 3-iodophenyl group and the bidentate ligand site, while the urea moiety interacts with the carbonyl group of the enzyme . Although a quantitative binding constant (Ki) for this parent compound has not been reported, the requirement for the 3-iodophenyl motif is highlighted by the high-affinity binding of structurally related derivatives: (S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea displays a Ki of 3.72 nM for the human CCK1 receptor [1]. These data support the conclusion that the 3-iodophenylurea scaffold provides a specific recognition element not shared by the 2- or 4-iodo regioisomers.

CYP1A2 binding
Supporting
Qualitative binding to CYP1A2; 3-iodophenyl motif required
Supports CYP pathway study context
Ki for parent compound not reported
Drug Metabolism Enzyme Inhibition CYP450

Physicochemical Properties: LogP and TPSA

Computationally derived physicochemical properties for 3-Iodophenylurea include a logP of 1.78 and a topological polar surface area (TPSA) of 55.12 Ų . These values differentiate it from closely related analogs: 2-iodophenylurea and 4-iodophenylurea, while having the same molecular formula, exhibit different computed logP values due to the altered spatial arrangement of the iodine substituent [1]. The meta-iodo substitution yields a unique balance of lipophilicity and hydrogen-bonding capacity, which can be critical when the compound is used as a building block for drug-like molecules or as a probe in structure–activity relationship (SAR) studies.

Physicochemical
Class-level
logP 1.78 · TPSA 55.12 Ų
Regioisomer-specific parameters for ADME prediction models
Computed values (XLogP3)
ADME Prediction Medicinal Chemistry Physicochemical Properties

3-Iodophenylurea: Recommended Applications


Asymmetric Synthesis of P-Chiral Supramolecular Phosphines

3-Iodophenylurea is the aryl halide of choice for the Pd-catalyzed synthesis of enantiopure P-stereogenic phosphines. Its unique ability to achieve 97% ee in the key C–P coupling step [1] is unmatched by other aryl halides. Researchers developing chiral ligands for asymmetric hydrogenation should procure this specific compound to ensure the reported level of stereocontrol.

Crystal Engineering and Halogen-Bonding Studies

The 3-iodo substitution pattern is essential for the specific one-dimensional N–H⋯O hydrogen-bonded chains and halogen-bonding interactions observed in the solid state [2]. Studies of supramolecular assembly or crystal packing that require this precise motif must use 3-iodophenylurea; regioisomers will not yield the same architecture.

Building Block for CYP1A2 and CCK1 Probes

The 3-iodophenylurea core has been validated as a recognition element for the CYP1A2 active site and is a key substructure in high-affinity CCK1 receptor antagonists (Ki = 3.72 nM) [3]. Medicinal chemists designing probes or lead compounds for these targets should select 3-iodophenylurea as the starting scaffold.

Physicochemical Profiling in Library Design

When building a compound collection for virtual screening or ADME prediction, the computed logP (1.78) and TPSA (55.12 Ų) of 3-iodophenylurea must be used. Substituting a 2- or 4-iodophenylurea would introduce an error in the predictive model due to the altered electronic distribution .

Application
Selection Property
Validation Focus
Asymmetric P–C coupling
3-Iodo regioisomer specificity
Stereochemical outcome reproducibility
Crystal engineering
Halogen/hydrogen bonding motif
Solid-state architecture validation
CYP1A2/CCK1 probe design
3-Iodophenyl recognition element
Binding selectivity profiling
Computational library design
Regioisomer-specific parameters
ADME prediction accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodophenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.